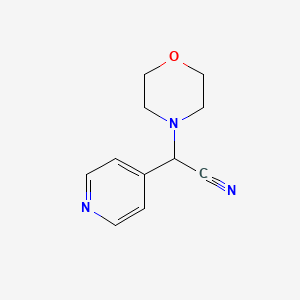

Morpholin-4-yl-pyridin-4-yl-acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-morpholin-4-yl-2-pyridin-4-ylacetonitrile |

InChI |

InChI=1S/C11H13N3O/c12-9-11(10-1-3-13-4-2-10)14-5-7-15-8-6-14/h1-4,11H,5-8H2 |

InChI Key |

FVBUUYWJAGGTIR-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(C#N)C2=CC=NC=C2 |

Origin of Product |

United States |

Significance of Morpholine Containing Heterocycles in Synthetic Chemistry

The morpholine (B109124) ring, a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry and organic synthesis. nih.gov Its prevalence is attributed to a combination of favorable physicochemical properties and versatile reactivity. The presence of the morpholine moiety can enhance the aqueous solubility and metabolic stability of a parent molecule, which are crucial parameters in drug design.

Morpholine derivatives are integral to a wide array of pharmaceuticals, demonstrating the versatility of this scaffold. The morpholine nitrogen is basic and can be readily functionalized, while the ether oxygen can participate in hydrogen bonding, influencing the conformation and binding affinity of the molecule to biological targets.

Table 1: Selected Examples of Commercially Available Drugs Containing a Morpholine Moiety

| Drug Name | Therapeutic Class | Role of Morpholine Moiety |

| Linezolid | Antibiotic | Part of the core structure, contributing to its antibacterial activity. |

| Gefitinib | Anticancer | Enhances solubility and pharmacokinetic properties. |

| Aprepitant | Antiemetic | A key component of the pharmacophore. |

The synthesis of morpholine-containing compounds is well-established, with numerous methods available for their construction and derivatization. This accessibility further cements the importance of morpholine as a fundamental building block in the creation of complex molecular architectures.

Role of Pyridine Derivatives in Advanced Molecular Architectures

Pyridine (B92270), an aromatic heterocycle, is another cornerstone of modern organic and medicinal chemistry. nih.gov Its derivatives are found in a vast number of natural products, pharmaceuticals, and functional materials. The nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing the molecule's reactivity, basicity, and ability to coordinate with metal ions.

In the context of drug discovery, the pyridine scaffold is often employed to modulate the lipophilicity and electronic nature of a lead compound. The nitrogen atom can act as a hydrogen bond acceptor, which is a critical interaction in many protein-ligand binding events. Furthermore, the pyridine ring can be substituted at various positions, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity.

Table 2: Notable Pyridine-Containing Pharmaceuticals

| Drug Name | Therapeutic Indication | Significance of the Pyridine Ring |

| Isoniazid | Antitubercular | Essential for its mechanism of action against Mycobacterium tuberculosis. |

| Omeprazole | Proton-Pump Inhibitor | A core component of the benzimidazole-pyridine structure. |

| Amlodipine | Calcium Channel Blocker | The dihydropyridine (B1217469) ring is crucial for its antihypertensive effects. |

The synthetic versatility of pyridine chemistry allows for the introduction of a wide range of functional groups onto the pyridine core, making it a highly adaptable platform for the construction of complex and diverse molecular frameworks.

The Acetonitrile Moiety As a Versatile Synthetic Handle

The acetonitrile (B52724) group (-CH₂CN) is a valuable functional group in organic synthesis, serving as a versatile synthetic handle for the introduction of various other functionalities. researchgate.net The methylene (B1212753) protons adjacent to the nitrile are acidic and can be deprotonated to form a stabilized carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions.

Moreover, the nitrile group itself can be transformed into a range of other functional groups, including amines, carboxylic acids, and amides, through well-established chemical transformations. This reactivity makes the acetonitrile moiety a key intermediate in the synthesis of complex organic molecules.

Table 3: Common Transformations of the Acetonitrile Group

| Reagent(s) | Resulting Functional Group |

| H₂, Raney Ni | Amine (-CH₂CH₂NH₂) |

| H₃O⁺, heat | Carboxylic acid (-CH₂COOH) |

| H₂O₂, base | Amide (-CH₂CONH₂) |

Contextualizing Morpholin 4 Yl Pyridin 4 Yl Acetonitrile Within Current Research Paradigms

Strategies for the Formation of the Morpholine-Acetonitrile Linkage

The creation of the bond between the morpholine nitrogen and the α-carbon of the acetonitrile group is a critical step. This can be achieved through several reliable methods, including direct alkylation and multi-component condensation reactions.

A direct and classical approach to forming the morpholine-acetonitrile bond is through the nucleophilic substitution of a haloacetonitrile, typically chloroacetonitrile (B46850), with morpholine. This N-alkylation reaction leverages the nucleophilicity of the secondary amine nitrogen of the morpholine ring to displace the halide from the electrophilic α-carbon of the chloroacetonitrile.

The reaction is generally performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby preventing the protonation of the morpholine starting material and driving the reaction to completion. The choice of solvent and base can influence reaction rates and yields. A variety of conditions have been successfully employed for the alkylation of amines with chloroacetonitrile, demonstrating the versatility of this approach. researchgate.net For instance, the alkylation of diphenylamines with chloroacetonitrile has been achieved using sodium iodide in hexamethylphosphoramide (B148902) (HMPA) at elevated temperatures. researchgate.net Similarly, the reaction of morpholine with ethyl chloroacetate, a related α-halo compound, proceeds efficiently in benzene (B151609) with triethylamine (B128534) as a catalyst. researchgate.net

| Amine | Alkylating Agent | Catalyst/Base | Solvent | Conditions | Product | Yield (%) | Reference |

| Diphenylamine | Chloroacetonitrile | NaI | HMPA | 100 °C, 16-24 h | N,N-Diphenylamino acetonitrile | - | researchgate.net |

| Morpholine | Ethyl chloroacetate | Triethylamine | Benzene | Reflux | Ethyl morpholin-4-ylacetate | - | researchgate.net |

This table presents analogous alkylation reactions demonstrating the formation of a C-N bond between an amine and an activated acetyl group.

Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation, offer a highly efficient route to complex molecules like α-morpholinyl nitriles. The Strecker reaction is a paramount example of an MCR for the synthesis of α-aminonitriles. mdpi.com In the context of the target scaffold, a modified Strecker reaction would involve the condensation of pyridine-4-carboxaldehyde, morpholine, and a cyanide source.

The mechanism proceeds through the initial formation of an iminium ion from the reaction of pyridine-4-carboxaldehyde and morpholine. masterorganicchemistry.comnrochemistry.com This electrophilic iminium intermediate is then attacked by a nucleophilic cyanide anion (from sources like KCN, NaCN, or trimethylsilyl (B98337) cyanide (TMSCN)) to yield the final α-aminonitrile product. acs.orgnih.gov This one-pot synthesis is atom-economical and can provide high yields of the desired product. mdpi.comacs.org Asymmetric variants of the Strecker reaction, using chiral catalysts, have also been developed to produce enantiomerically enriched α-aminonitriles. acs.org

| Carbonyl Component | Amine Component | Cyanide Source | Catalyst/Conditions | Product Type | Reference |

| Aldehyde/Ketone | Ammonia/Primary Amine | KCN/NaCN/HCN | Aqueous media | α-Aminonitrile | nrochemistry.com |

| Benzaldehyde | Morpholine | TMSCN | Hydroquinine, NaF, CH₂Cl₂ | Chiral α-Aminonitrile | acs.org |

| Aldehydes/Ketones | Various Amines | TMSCN | Sulfated polyborate, solvent-free | α-Aminonitrile | mdpi.com |

This table illustrates the general components and variations of the Strecker reaction for the synthesis of α-aminonitriles.

Approaches for Incorporating the Pyridine Moiety

The introduction of the pyridin-4-yl group is another key transformation. This can be accomplished either by forming the C-C bond between a pre-existing pyridine ring and the acetonitrile unit or by constructing the pyridine ring with the acetonitrile side chain already in place.

Modern organometallic cross-coupling reactions are powerful tools for forming C-C bonds. Palladium-catalyzed reactions such as the Suzuki, Stille, and Negishi couplings are widely used to connect aryl (or heteroaryl) halides with various coupling partners. mdpi.comresearchgate.net To form the pyridin-4-yl-acetonitrile fragment, one could couple a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) with a suitable cyanomethyl nucleophile.

Alternatively, a patent describes a method starting from 4-chloropyridine hydrochloride, which is first converted to ethyl 2-cyano-2-(pyridin-4-yl)acetate and then undergoes decarboxylation in the presence of lithium chloride in dimethyl sulfoxide (B87167) (DMSO) to yield 2-(pyridin-4-yl)acetonitrile (B76164) with high yield. google.com This method effectively constructs the desired fragment, which can then be further functionalized.

| Coupling Reaction | Pyridine Precursor | Acetonitrile Synthon | Catalyst System | Key Features | Reference |

| Suzuki Coupling | 4-Halopyridine | (Cyanomethyl)boronic ester | Pd(0) or Pd(II) catalyst, base | Mild conditions, high functional group tolerance | mdpi.com |

| Stille Coupling | 4-Halopyridine | (Cyanomethyl)stannane | Pd catalyst (e.g., Pd(PPh₃)₄) | Tolerant of various functional groups | mdpi.com |

| Decarboxylation | 4-Chloropyridine HCl | Ethyl cyanoacetate | LiCl, DMSO | High yield, simple operation | google.com |

This table summarizes potential C-C coupling strategies for the synthesis of the pyridin-4-yl-acetonitrile fragment.

Nucleophilic aromatic substitution (SNAr) provides another strategic avenue for attaching a substituent to the pyridine ring. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions. The presence of a good leaving group, such as a halogen, at the 4-position makes the ring susceptible to substitution by a suitable nucleophile. scribd.com

In this context, an anion of acetonitrile (generated by a strong base) or a related cyanomethyl nucleophile could displace a leaving group from the 4-position of a pyridine ring. richmond.edu The efficiency of SNAr reactions on pyridines is significantly enhanced by electron-withdrawing groups on the ring, which further activate it towards nucleophilic attack. scribd.com For example, the coupling of morpholine with 4-bromopyridine (B75155) has been successfully achieved using a palladium-catalyzed amination, demonstrating the feasibility of nucleophilic substitution at the 4-position. researchgate.net

Comprehensive Synthesis Routes to Analogues of this compound

The synthesis of analogues of the target compound often involves combining the strategies outlined above. The specific sequence of reactions can be adapted to accommodate different substituents on the morpholine or pyridine rings. For instance, the synthesis of 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, a complex analogue, was achieved by refluxing 2-amino-6-morpholin-4-ylpyridine-3,5-dicarbonitrile with 2,5-dimethoxytetrahydrofuran (B146720) in acetic acid. nih.gov This highlights a strategy where a pre-functionalized morpholinyl-pyridine core is further elaborated.

Another approach could involve a convergent synthesis. One route might first prepare morpholin-4-yl-acetonitrile via N-alkylation (as in 2.1.1) and then use this as a nucleophile in an SNAr reaction with a 4-halopyridine derivative (as in 2.2.2). Conversely, one could first synthesize pyridin-4-yl-acetonitrile (as in 2.2.1) and then perform a reductive amination with morpholine on a derivative, or utilize it in a different coupling scheme. The synthesis of 4-[(Pyridin-3-yl)diazenyl]morpholine, for example, was achieved through the diazotization of 3-aminopyridine (B143674) followed by coupling with morpholine, showcasing a different strategy for linking the two heterocyclic moieties. researchgate.net

| Analogue Structure | Key Synthetic Strategy | Precursors | Reference |

| 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile | Cyclocondensation | 2-amino-6-morpholin-4-ylpyridine-3,5-dicarbonitrile, 2,5-dimethoxytetrahydrofuran | nih.gov |

| 4-[(Pyridin-3-yl)diazenyl]morpholine | Diazotization and Azo Coupling | 3-Aminopyridine, Morpholine | researchgate.net |

| C2-Symmetric 4-(pyrrolidino)pyridine analogues | SNAr or Cyclocondensation | 4-Halopyridines, Chiral Pyrrolidines, 4-Aminopyridine | researchgate.net |

This table provides examples of synthetic strategies used to create analogues containing both morpholine and pyridine rings.

Optimization of Reaction Conditions and Catalyst Systems

The successful synthesis of α-aminonitriles like this compound hinges on the meticulous optimization of various reaction parameters. The interplay between solvent, catalyst, temperature, and pressure dictates the reaction's kinetics, yield, and purity of the final product.

Solvent Selection and Influence on Reaction Efficiency

Polar solvents are often favored as they can facilitate the formation of the crucial iminium ion intermediate. Protic solvents like methanol (B129727) and ethanol (B145695) can participate in hydrogen bonding, which can stabilize transition states. Water, in particular, has been highlighted as an effective and environmentally benign solvent for Strecker-type reactions, sometimes in the presence of catalysts like β-cyclodextrin to facilitate the interaction of organic reactants. organic-chemistry.org Aprotic solvents such as tetrahydrofuran (B95107) (THF) and acetonitrile are also employed, offering good solubility for a wide range of organic reactants. acs.org

Interestingly, solvent-free, or "neat," reaction conditions have proven highly effective, often leading to significantly reduced reaction times and excellent yields. organic-chemistry.orgmdpi.com This approach aligns with green chemistry principles by minimizing solvent waste. The table below summarizes the effect of different solvents on the yield of a model Strecker reaction.

| Solvent | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|

| Water | 5 | 92 | researchgate.net |

| Ethanol | 12 | 85 | researchgate.net |

| Methanol | 12 | 88 | researchgate.net |

| Tetrahydrofuran (THF) | 24 | 75 | acs.org |

| Solvent-Free | 0.5 | 95 | organic-chemistry.orgmdpi.com |

Role of Acid and Base Catalysis in Synthetic Transformations

Catalysis plays a pivotal role in the Strecker synthesis of α-aminonitriles by accelerating the key steps of the reaction. Both acid and base catalysis are employed, each influencing the mechanism in a distinct manner.

Acid Catalysis: Acid catalysts are frequently used to activate the carbonyl group of the aldehyde (e.g., pyridine-4-carboxaldehyde), making it more electrophilic and susceptible to nucleophilic attack by the amine (morpholine). masterorganicchemistry.com This catalysis accelerates the formation of the iminium ion, which is the key electrophile that reacts with the cyanide nucleophile. masterorganicchemistry.comorganic-chemistry.org A variety of acid catalysts have been utilized, including Lewis acids (e.g., InCl₃, Sc(OTf)₃, palladium complexes) and Brønsted acids. organic-chemistry.org For instance, montmorillonite (B579905) KSF clay, a solid acid, has been shown to effectively catalyze the one-pot synthesis of α-aminonitriles. organic-chemistry.org

Base Catalysis: While less common, base catalysis can also be employed. In some protocols, a base may be used to facilitate the deprotonation of intermediates or to neutralize acidic byproducts. However, many modern Strecker-type syntheses are performed under neutral or even catalyst-free conditions, particularly when using highly reactive cyanide sources like trimethylsilyl cyanide (TMSCN). organic-chemistry.orgmdpi.com In some cases, the amine reactant itself can act as a sufficient base to promote the reaction. The table below illustrates the impact of different catalysts on product yield.

| Catalyst | Type | Yield (%) | Reference |

|---|---|---|---|

| None (Solvent-Free) | N/A | 95 | organic-chemistry.org |

| Indium (in Water) | Lewis Acid | 94 | researchgate.net |

| β-Cyclodextrin (in Water) | Supramolecular | 95 | organic-chemistry.org |

| Montmorillonite KSF | Solid Acid | 94 | organic-chemistry.org |

| Succinic Acid | Organocatalyst | >90 | mdpi.com |

Green Chemistry Principles in the Synthesis of Related Heterocycles

The synthesis of heterocyclic compounds, including pyridine and morpholine derivatives, is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and enhance sustainability.

Key green strategies employed in the synthesis of related scaffolds include:

Use of Benign Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Its use has been demonstrated to be highly effective for Strecker-type reactions, yielding excellent results. organic-chemistry.orgresearchgate.net Deep eutectic solvents (DES) are another class of green solvents being explored for these syntheses. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can dramatically increase reaction rates by ensuring high reactant concentration. organic-chemistry.orgresearchgate.net This approach has been successfully applied to the synthesis of α-aminonitriles with high yields achieved in minutes. organic-chemistry.org

Alternative Energy Sources: Microwave irradiation and ultrasound assistance are two key technologies that align with green chemistry principles. tandfonline.comdaneshyari.com

Microwave-assisted synthesis utilizes dielectric heating to rapidly and uniformly increase the temperature of the reaction mixture, leading to dramatic reductions in reaction time (from hours to minutes) and often improved yields compared to conventional heating. tandfonline.comsphinxsai.comijpsjournal.com

Ultrasonic irradiation promotes reactions through acoustic cavitation, which enhances mass transfer and creates localized high-temperature and high-pressure zones, accelerating the reaction rate at ambient bulk temperatures. daneshyari.comresearchgate.netresearchgate.net

Biocatalysis: The use of enzymes, such as aldoxime dehydratases, offers a highly selective and environmentally friendly route to nitrile synthesis in aqueous media under mild conditions, avoiding the use of toxic cyanide reagents altogether. nih.gov

Atom Economy: Multicomponent reactions, such as the one-pot Strecker synthesis, are inherently atom-economical as they combine three or more reactants in a single step to form the final product, minimizing the formation of byproducts. researchgate.net

These green methodologies not only make the synthesis of compounds like this compound more environmentally friendly but also often result in more efficient and cost-effective processes.

Reactions Involving the Acetonitrile Group

The acetonitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, including nucleophilic additions, reductions, and hydrolysis. chemistrysteps.com

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of a carbonyl group. chemistrysteps.com Strong, anionic nucleophiles can add directly to the carbon-nitrogen triple bond, while weaker, neutral nucleophiles typically require acid catalysis to activate the nitrile group. Protonation of the nitrogen atom increases the electrophilicity of the nitrile carbon, facilitating the attack by weak nucleophiles like water or alcohols. libretexts.org

A variety of nucleophiles can be employed in these reactions, leading to a diverse array of products. For instance, organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) can add to the nitrile to form imine intermediates, which can be subsequently hydrolyzed to ketones.

Table 1: Examples of Nucleophilic Addition Reactions to the Nitrile Group

| Nucleophile | Reagent Example | Intermediate | Final Product (after hydrolysis) |

| Hydride | Lithium aluminum hydride (LiAlH4) | Imine anion | Primary amine |

| Grignard Reagent | Ethylmagnesium bromide (EtMgBr) | Imine | Propiophenone derivative |

| Organolithium | Phenyllithium (PhLi) | Imine | Benzophenone derivative |

| Alcohol (acid-catalyzed) | Methanol (MeOH) / H+ | Imidate | Methyl ester derivative |

Reductions to Amines and Subsequent Transformations

The nitrile group can be readily reduced to a primary amine, specifically 2-(morpholin-4-yl-pyridin-4-yl)ethan-1-amine. This transformation is of significant synthetic utility as it introduces a new reactive site for further functionalization.

Common reducing agents for this conversion include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. chemistrysteps.com The reaction with LiAlH4 proceeds via nucleophilic addition of hydride ions to the nitrile carbon. chemistrysteps.com Catalytic hydrogenation typically employs catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere.

The resulting primary amine can undergo a wide range of subsequent reactions, including but not limited to:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

Table 2: Common Methods for the Reduction of Nitriles to Primary Amines

| Reagent/Catalyst | Conditions | Product |

| Lithium aluminum hydride (LiAlH4) | 1. Diethyl ether, 2. H2O workup | 2-(Morpholin-4-yl-pyridin-4-yl)ethan-1-amine |

| Hydrogen (H2) / Palladium on Carbon (Pd/C) | Methanol, elevated pressure and temperature | 2-(Morpholin-4-yl-pyridin-4-yl)ethan-1-amine |

| Hydrogen (H2) / Raney Nickel (Ra-Ni) | Ethanol, ammonia, elevated pressure and temperature | 2-(Morpholin-4-yl-pyridin-4-yl)ethan-1-amine |

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group provides a direct route to carboxylic acids and their derivatives, such as amides. This reaction can be performed under either acidic or basic conditions. whiterose.ac.uk

Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to attack by water. libretexts.org The reaction proceeds through an amide intermediate, which is further hydrolyzed to the corresponding carboxylic acid, 2-(morpholin-4-yl-pyridin-4-yl)acetic acid.

Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. Similar to the acidic pathway, an amide intermediate is formed, which is then hydrolyzed to a carboxylate salt. Acidification of the reaction mixture yields the final carboxylic acid product. The conditions for hydrolysis can influence the final product; for instance, alkaline hydrolysis of (pyridyl-2)acetonitriles has been shown to yield the corresponding amides.

Table 3: Conditions for the Hydrolysis of Nitriles

| Conditions | Intermediate | Final Product |

| H3O+, heat | Amide | 2-(Morpholin-4-yl-pyridin-4-yl)acetic acid |

| 1. NaOH, H2O, heat; 2. H3O+ | Carboxylate salt | 2-(Morpholin-4-yl-pyridin-4-yl)acetic acid |

| KOH / Ethanol | Amide | 2-(Morpholin-4-yl-pyridin-4-yl)acetamide |

Transformations at the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system. However, the presence of the morpholino group at the 4-position, which is an electron-donating group, influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitutions and Functionalization

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally difficult and requires harsh reaction conditions. uoanbar.edu.iqyoutube.com The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 3-position. youtube.com However, the presence of the electron-donating morpholino group at the 4-position is expected to activate the pyridine ring towards EAS.

The morpholino group, being an amino ether, is an ortho-, para-director. In this case, it would direct incoming electrophiles to the positions ortho to it, which are the 3- and 5-positions of the pyridine ring. The acetonitrile group is an electron-withdrawing group and a meta-director. Therefore, the combined electronic effects of these two substituents will determine the regioselectivity of the substitution.

A common strategy to enhance the reactivity of pyridines towards EAS is the formation of the corresponding pyridine-N-oxide. rsc.org The N-oxide is more reactive than the parent pyridine and can direct electrophiles to the 2- and 4-positions. Subsequent deoxygenation can then yield the substituted pyridine.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Expected Major Product(s) |

| Nitrating mixture (HNO3/H2SO4) | 3-Nitro-4-morpholinopyridine-x-acetonitrile |

| Bromine (Br2) / FeBr3 | 3-Bromo-4-morpholinopyridine-x-acetonitrile |

| Fuming sulfuric acid (SO3/H2SO4) | 4-Morpholinopyridine-3-sulfonic acid-x-acetonitrile |

Palladium-Catalyzed Cross-Coupling Reactions on Pyridine Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the functionalization of pyridine rings. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. For this compound to participate in such reactions, it would typically first need to be halogenated at one of the ring positions (e.g., at the 2- or 3-position) to introduce a suitable leaving group for the catalytic cycle.

Common palladium-catalyzed cross-coupling reactions applicable to pyridine scaffolds include:

Suzuki Coupling: Reaction of a halopyridine with an organoboron reagent.

Heck Coupling: Reaction of a halopyridine with an alkene.

Sonogashira Coupling: Reaction of a halopyridine with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction of a halopyridine with an amine.

The site of halogenation would influence the position of the new substituent. For instance, if the compound is first brominated at the 3-position, a subsequent Suzuki coupling with phenylboronic acid would yield 3-phenyl-4-morpholinopyridin-4-yl-acetonitrile. The choice of ligands on the palladium catalyst can also influence the regioselectivity of cross-coupling reactions on dihalogenated pyridines. nsf.gov

Table 5: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative of this compound

| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Potential Product (assuming initial halogenation at C-3) |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh3)4 | 3-Phenyl-4-morpholinopyridin-4-yl-acetonitrile |

| Heck Coupling | Styrene | Pd(OAc)2 / P(o-tolyl)3 | 3-(2-Phenylethenyl)-4-morpholinopyridin-4-yl-acetonitrile |

| Sonogashira Coupling | Phenylacetylene | PdCl2(PPh3)2 / CuI | 3-(2-Phenylethynyl)-4-morpholinopyridin-4-yl-acetonitrile |

| Buchwald-Hartwig Amination | Aniline | Pd2(dba)3 / BINAP | 3-(Phenylamino)-4-morpholinopyridin-4-yl-acetonitrile |

N-Oxidation and Quaternization Strategies for Pyridine

The nitrogen atom of the pyridine ring in this compound can undergo N-oxidation and quaternization, reactions characteristic of pyridine and its derivatives.

N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide is a common transformation that can alter the electronic properties and reactivity of the ring. This reaction is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a catalyst. nih.gov The resulting N-oxide can then serve as a versatile intermediate for further functionalization of the pyridine ring. For instance, pyridine N-oxides can facilitate nucleophilic substitution at the C2 and C4 positions. google.com

Quaternization: The pyridine nitrogen can be readily alkylated to form a quaternary pyridinium (B92312) salt. This reaction enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. Common alkylating agents include alkyl halides, such as methyl iodide. The formation of these quaternary salts is a key strategy for activating the pyridine ring towards nucleophilic displacement of substituents at the 4-position. google.comresearchgate.net The quaternization of 4-substituted pyridines can be carried out under acidic conditions with reagents like acrylamide. google.com

Table 1: General Conditions for N-Oxidation and Quaternization of Pyridine Derivatives

| Reaction | Reagents and Conditions | Product Type |

| N-Oxidation | m-CPBA, CH2Cl2, rt | Pyridine N-oxide |

| H2O2, Acetic Acid, 70-80°C | Pyridine N-oxide | |

| Quaternization | Methyl Iodide, Acetone, rt | N-Methylpyridinium iodide |

| Benzyl Bromide, Acetonitrile, reflux | N-Benzylpyridinium bromide |

Reactivity of the Morpholine Nitrogen and Ring System

The morpholine moiety in this compound possesses a nucleophilic nitrogen atom and a flexible ring system that can participate in various chemical transformations.

The nitrogen atom of the morpholine ring behaves as a typical secondary amine and is readily susceptible to N-alkylation and N-acylation.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the morpholine nitrogen. It can be achieved using various alkylating agents, such as alkyl halides or sulfates, under basic conditions. For example, the N-alkylation of morpholine can be carried out with alcohols in the gas-solid phase over a CuO–NiO/γ–Al2O3 catalyst. researchgate.net This method has been shown to be effective for the N-methylation of morpholine using methanol, achieving high conversion and selectivity. researchgate.net

N-Acylation: The morpholine nitrogen can be acylated using acylating agents like acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acylmorpholine derivative. For instance, N-acetylmorpholine can be prepared by the reaction of morpholine with ethyl acetate. google.com This reaction can be catalyzed by an ionic liquid. google.com

Table 2: Examples of N-Alkylation and N-Acylation of Morpholine

| Reaction | Reagent | Conditions | Product |

| N-Methylation | Methanol | CuO–NiO/γ–Al2O3, 220 °C, 0.9 MPa | N-Methylmorpholine |

| N-Ethylation | Ethanol | CuO–NiO/γ–Al2O3, 220 °C, 0.9 MPa | N-Ethylmorpholine |

| N-Acetylation | Ethyl Acetate | Ionic Liquid Catalyst, 140-160 °C | N-Acetylmorpholine |

| N-Benzoylation | Benzoyl Chloride | Pyridine, 0 °C to rt | N-Benzoylmorpholine |

Stereoselective Transformations Involving the Morpholine Ring

While specific stereoselective transformations involving the morpholine ring of this compound are not extensively documented, the principles of stereoselective synthesis can be applied to this system. The introduction of chiral centers or the use of chiral catalysts can lead to the formation of enantiomerically enriched or diastereomerically pure derivatives. For instance, the synthesis of chiral morpholine derivatives can be achieved from chiral amino alcohols. The inherent chirality of the starting material can direct the stereochemical outcome of subsequent reactions.

Cyclization and Ring-Forming Reactions Utilizing the Core Structure

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectroscopy would provide critical information regarding the chemical environment of each atom.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the morpholine ring, the pyridine ring, and the acetonitrile methylene (B1212753) group. The protons on the pyridine ring would likely appear as two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted pyridine. The morpholine protons would exhibit multiplets in the aliphatic region, corresponding to the two sets of chemically non-equivalent methylene groups adjacent to the oxygen and nitrogen atoms. A key singlet would be anticipated for the methylene protons of the acetonitrile group.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. Characteristic chemical shifts would be observed for the carbons of the nitrile group, the pyridine ring, and the morpholine moiety. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be employed to differentiate between CH, CH₂, and CH₃ groups, further confirming the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary in experimental conditions)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H (ortho to N) | ~8.6 | ~150 |

| Pyridine-H (meta to N) | ~7.3 | ~122 |

| Acetonitrile-CH₂ | ~3.8 | ~40 |

| Morpholine-H (adjacent to N) | ~3.5 | ~50 |

| Morpholine-H (adjacent to O) | ~3.7 | ~66 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) would be utilized to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), in particular, would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum would offer further structural insights. Common fragmentation pathways would likely involve the cleavage of the morpholine ring, the loss of the acetonitrile group, or the fragmentation of the pyridine ring. The identification of these characteristic fragment ions would serve as additional evidence for the proposed structure.

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unequivocal determination of its three-dimensional structure in the solid state. This technique would yield precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity of the atoms and the conformation of the molecule.

Furthermore, X-ray crystallography would reveal the nature of intermolecular interactions, such as hydrogen bonding, π-π stacking, or van der Waals forces, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, would be employed to identify the characteristic functional groups present in this compound.

The IR spectrum would be expected to show a sharp, intense absorption band around 2250 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Characteristic C-N stretching vibrations for the morpholine and pyridine rings would be observed in the fingerprint region (1300-1000 cm⁻¹). The C-O-C stretching of the morpholine ether linkage would also give rise to a strong band in this region. Aromatic C-H and aliphatic C-H stretching vibrations would be observed above and below 3000 cm⁻¹, respectively.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the C≡N bond, which are often strong in Raman spectra.

Table 2: Expected Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2260 - 2240 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C=C, C=N (Pyridine) | Stretching | 1600 - 1450 |

| C-N (Amine) | Stretching | 1350 - 1000 |

Electronic Absorption and Emission Spectroscopy of Related Chromophores

While specific photophysical data for this compound is not available, studies on related pyridyl-containing chromophores can provide insights into its potential electronic properties.

The electronic absorption spectrum of this compound in a suitable solvent would likely exhibit absorption bands in the ultraviolet (UV) region, corresponding to π-π* and n-π* electronic transitions within the pyridine ring. The substitution with the morpholino and acetonitrile groups would influence the position and intensity of these absorption bands.

Upon excitation, the molecule may exhibit fluorescence. The luminescence properties, including the fluorescence quantum yield and lifetime, would be dependent on the efficiency of radiative versus non-radiative decay pathways from the excited state. The nature of the solvent and the presence of quenchers would also significantly impact these properties.

The spectral characteristics of related pyridyl compounds are often sensitive to the solvent environment. A change in solvent polarity could lead to a shift in the absorption and emission maxima, a phenomenon known as solvatochromism. This effect arises from the differential stabilization of the ground and excited states by the solvent molecules.

Furthermore, the basic nitrogen atom of the pyridine ring makes the spectral properties of such compounds potentially pH-dependent. Protonation of the pyridine nitrogen at low pH would likely cause a significant shift in the absorption and emission spectra (halochromism), as it would alter the electronic structure of the chromophore.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

A theoretical investigation of Morpholin-4-yl-pyridin-4-yl-acetonitrile would typically begin with Density Functional Theory (DFT) calculations to determine its optimized molecular geometry and electronic structure. These calculations would identify the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. For instance, studies on related morpholinyl-pyridine derivatives have utilized DFT to establish the conformation of the morpholine (B109124) ring, which typically adopts a chair conformation, and the relative orientation of the aromatic rings. nih.govnih.gov

From the optimized geometry, a range of electronic properties can be calculated. These would include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP would highlight regions of the molecule that are electron-rich or electron-poor, offering insights into potential sites for intermolecular interactions. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| Total Energy | [Value] Hartree | Thermodynamic stability |

| Dipole Moment | [Value] Debye | Polarity and intermolecular interactions |

| HOMO Energy | [Value] eV | Electron-donating ability |

| LUMO Energy | [Value] eV | Electron-accepting ability |

| HOMO-LUMO Gap | [Value] eV | Chemical reactivity and electronic transitions |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations would be employed. These simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility. For a molecule with multiple rotatable bonds, such as the bond connecting the acetonitrile (B52724) group to the pyridine (B92270) ring and the bond between the morpholine and pyridine rings, MD simulations can explore the potential energy surface and identify low-energy conformations.

Furthermore, MD simulations are invaluable for studying solvation effects. By simulating the compound in a box of explicit solvent molecules (e.g., water or an organic solvent), one can analyze how the solvent influences the conformational preferences and the accessibility of different parts of the molecule. This is crucial for understanding the behavior of the compound in a biological or chemical environment.

Theoretical Insights into Molecular Interactions and Binding Motifs

Computational methods can provide significant insights into the non-covalent interactions that this compound might form. Analysis of the electronic structure from DFT calculations can identify potential hydrogen bond donors and acceptors, as well as regions capable of engaging in π-π stacking or other van der Waals interactions.

In the context of drug discovery, molecular docking simulations could be used to predict the binding mode of this compound to a biological target. These simulations would place the molecule into the active site of a protein and score the different poses based on the predicted binding affinity. This would help to identify key interactions, such as hydrogen bonds between the morpholine oxygen or pyridine nitrogen and amino acid residues, that contribute to binding.

Reaction Mechanism Elucidation via Computational Pathways

The synthesis of this compound could be investigated using computational methods to elucidate the reaction mechanism. By calculating the energies of reactants, transition states, and products for a proposed synthetic route, a detailed energy profile of the reaction can be constructed. This would allow for the identification of the rate-determining step and provide insights into the factors that control the reaction's feasibility and selectivity. For example, computational studies have been used to understand the condensation reactions that are often involved in the formation of similar heterocyclic systems.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. For this compound, one could predict the infrared (IR) and Raman vibrational frequencies, as well as the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. The predicted spectra would be based on the optimized geometry and electronic structure of the molecule. Agreement between the predicted and experimental spectra would provide strong evidence for the accuracy of the computational model.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Key Predicted Features |

| ¹H NMR | Chemical shifts for protons on the morpholine, pyridine, and acetonitrile groups. |

| ¹³C NMR | Chemical shifts for all carbon atoms, distinguishing between aromatic and aliphatic carbons. |

| IR | Vibrational frequencies for C-H, C=N, C-N, and C-O bonds. |

Applications of Morpholin 4 Yl Pyridin 4 Yl Acetonitrile As a Synthetic Scaffold

Building Block in the Synthesis of Complex Heterocyclic Systems

The unique combination of a pyridine (B92270) ring and an acetonitrile (B52724) functional group in Morpholin-4-yl-pyridin-4-yl-acetonitrile makes it a promising starting material for the synthesis of a variety of complex heterocyclic systems. The reactivity of the nitrile group and the pyridine ring can be exploited to construct fused and multi-ring structures.

The pyridine and morpholine (B109124) rings in this compound can serve as a foundation for the synthesis of more elaborate fused heterocyclic systems. While direct examples of using this specific compound are not prevalent in the literature, the general strategies for the synthesis of fused pyridine derivatives often involve the chemical modification of substituents on the pyridine ring. For instance, a cyano group, such as the one in the title compound, can be a versatile handle for cyclization reactions to form fused rings.

One common approach involves the reaction of a pyridine derivative containing both a cyano group and a suitable ortho-substituent, which can undergo intramolecular cyclization to form a new fused ring. Although this compound does not have a vicinal chloro and cyano group, which is a common precursor for fused systems, its acetonitrile group could potentially be functionalized to enable such cyclizations. For example, the methylene (B1212753) group of the acetonitrile moiety is activated and can be deprotonated to react with various electrophiles, which could be a key step in the formation of a fused ring system.

| Starting Material | Reagent(s) | Product | Reference |

| 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ammonium acetate | 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | nih.gov |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ethyl acetoacetate | Pyrido[2,3-d]pyrimidine derivative | nih.gov |

| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Acetic acid | Pyrazolo[3,4-b]pyridine derivative | nih.gov |

This table presents examples of the synthesis of fused pyridine derivatives from a substituted pyridine carbonitrile, illustrating the potential synthetic pathways for compounds like this compound.

The acetonitrile group of this compound is a key feature that can be utilized in the synthesis of multi-ring systems. The active methylene group adjacent to the cyano and pyridyl groups can participate in a variety of condensation and cyclization reactions.

| Reactant 1 | Reactant 2 | Product Type | Potential Application |

| Pyridin-4-yl-acetonitrile | Malononitrile | Pyridopyridine derivative | Synthesis of fused heterocycles |

| Pyridin-4-yl-acetonitrile | Ethyl cyanoacetate | Pyridazine derivative | Synthesis of nitrogen-containing heterocycles |

| Pyridin-4-yl-acetonitrile | Active methylene heterocycles | Pyrazolo- and thiazolo-fused pyridazines | Development of polycyclic systems |

This table illustrates the potential of the pyridin-4-yl-acetonitrile core to react with various building blocks to form multi-ring systems, a reactivity that can be extrapolated to this compound.

Role in Materials Science and Functional Dyes Research

The application of this compound in materials science and functional dyes is an area that remains largely unexplored. However, the electronic properties of the pyridine ring and the potential for functionalization of the acetonitrile group suggest that this compound could be a useful building block for the synthesis of novel materials.

Pyridine-containing compounds are known to be used in the synthesis of fluorescent materials. For instance, pyridin-1(2H)-ylacrylates have been synthesized and their fluorescent properties have been studied. nih.gov The electronic nature of the substituents on the pyridine ring was found to have a significant impact on the emission wavelength of these compounds. Although the structure of these compounds is different from this compound, it demonstrates the potential of pyridine derivatives in the development of functional dyes.

Development of Fluorescent Probes and Luminescent Materials

There is no available research on the use of this compound in the development of fluorescent probes or luminescent materials.

Catalyst Development Based on the Morpholine-Pyridine Framework

There is no available research on the use of this compound in catalyst development.

Table of Compound Names

Since no article could be generated, there are no compound names to list.

Research on Analogs and Derivatives of Morpholin 4 Yl Pyridin 4 Yl Acetonitrile

Structural Modifications of the Pyridine (B92270) Ring and Its Substituents

One area of investigation involves the replacement of the pyridine ring with other five- and six-membered heterocyclic systems. nih.gov Such modifications can significantly alter the compound's properties, including in vitro potency and in vivo efficacy. nih.gov The nitrogen atom within the heterocyclic ring, in particular, has been identified as a crucial element for modulating certain biological effects. nih.gov

Another widely explored strategy is the addition of substituents to the pyridine ring. The nature and position of these substituents can profoundly impact the molecule's behavior. nih.govrsc.org For instance, the introduction of methoxy (B1213986) (-OMe) or hydroxyl (-OH) groups has been shown to enhance the antiproliferative activity of certain pyridine derivatives against various cancer cell lines. nih.gov Conversely, the presence of bulky groups or halogen atoms has, in some cases, led to lower activity. nih.gov Even minor adjustments, such as altering the position of a side chain, can affect intermolecular interactions like hydrogen bonding. rsc.org The crystal structure of a related compound, 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, provides insight into the geometry of these molecules, where the dihedral angle between the pyridine and an adjacent phenyl ring was found to be 83.30 (5)°. researchgate.net

Table 7.1.1: Examples of Pyridine Ring Modifications and Their Reported Impact This table is interactive. You can sort and filter the data.

| Modification Type | Specific Change | Observed Effect | Reference |

|---|---|---|---|

| Heterocycle Replacement | Replacement with other 5- and 6-membered heterocycles | Altered in vivo efficacy and in vitro potency. nih.gov | nih.gov |

| Substitution | Addition of -OH groups | Reduced IC50 values (increased potency) in antiproliferative studies. nih.gov | nih.gov |

| Substitution | Addition of -OMe groups | Enhanced antiproliferative activity. nih.gov | nih.gov |

| Substitution | Addition of halogen atoms | Exhibited lower antiproliferative activity in some derivatives. nih.gov | nih.gov |

Diversification at the Acetonitrile (B52724) Moiety

The acetonitrile group (-CH₂CN) offers multiple sites for chemical diversification, including the alpha-carbon and the cyano group itself. The methylene (B1212753) (-CH₂) bridge is an active position, susceptible to reactions such as alkylation and arylation, which allows for the introduction of a wide range of substituents to probe steric and electronic effects.

The cyano group is a versatile functional group that can be transformed into various other moieties, significantly broadening the chemical space of accessible derivatives. Key transformations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, introducing opportunities for further derivatization.

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride can convert the nitrile to a primary amine, introducing a basic center.

Organometallic Addition: The addition of Grignard or organolithium reagents to the nitrile followed by hydrolysis can produce ketones. researchgate.net

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles.

These transformations allow for the conversion of the neutral, linear nitrile group into acidic, basic, or other complex functional groups, fundamentally altering the molecule's chemical properties.

Table 7.2.1: Potential Synthetic Transformations of the Acetonitrile Moiety This table is interactive. You can sort and filter the data.

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Hydrolysis (Partial) | H₂O, H⁺ or OH⁻ (controlled) | Primary Amide (-CONH₂) |

| Hydrolysis (Complete) | H₂O, H⁺ or OH⁻ (strong) | Carboxylic Acid (-COOH) |

| Reduction | H₂, Catalyst (e.g., Pd/C) or LiAlH₄ | Primary Amine (-CH₂NH₂) |

| Grignard Reaction | 1. R-MgBr; 2. H₃O⁺ | Ketone (-C(=O)R) |

Exploration of Substituent Effects on Chemical Behavior and Synthetic Utility

The addition of substituents to the core structure of Morpholin-4-yl-pyridin-4-yl-acetonitrile has profound effects on its chemical behavior and usefulness in synthesis. These effects are broadly categorized as electronic and steric.

Electronic Effects: The electronic properties of substituents on the pyridine ring significantly influence the molecule's reactivity. Electron-donating groups (EDGs), such as alkyl or methoxy groups, increase the electron density of the pyridine ring. This enhances the basicity of the ring nitrogen and can have a positive effect on the yields of certain synthetic reactions. princeton.edunih.gov Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, decrease the ring's electron density, reducing the nitrogen's basicity and making the ring more susceptible to nucleophilic attack.

Steric Effects: The size and spatial arrangement of substituents can also play a critical role. Bulky groups, such as a tert-butyl group, can hinder the approach of reagents to a nearby reaction site, a phenomenon known as steric hindrance. princeton.edu This can decrease reaction rates or alter the regioselectivity of a reaction. In the context of molecular recognition, steric effects can influence how a molecule fits into a binding site, with bulky groups sometimes showing lower biological activity. nih.gov The coordination chemistry of related complexes also highlights the importance of steric bulk in determining the preferred geometry of ligands. rsc.org

Table 7.3.1: Summary of Substituent Effects on Pyridine Derivatives This table is interactive. You can sort and filter the data.

| Substituent Type | Example Group | Impact on Pyridine Ring | Consequence | Reference |

|---|---|---|---|---|

| Electron-Donating | -NH₂, -CH₃ | Increases electron density and basicity | Enhanced catalytic activity in some cases; improved reaction yields. princeton.edunih.gov | princeton.edunih.gov |

| Electron-Withdrawing | -NO₂, -CN | Decreases electron density and basicity | Modifies reactivity towards nucleophiles | N/A |

Regiochemical Investigations in Derivative Synthesis

Regiochemistry—the control of reaction position—is a critical aspect of synthesizing specific derivatives of this compound. The inherent electronic properties of the pyridine ring dictate the preferred sites for substitution.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they are typically directed to the 3- and 5-positions. In contrast, the ring is activated towards nucleophilic aromatic substitution, especially at the 2-, 4-, and 6-positions.

The existing morpholinyl-acetonitrile group at the 4-position will influence the regiochemistry of subsequent reactions. Synthetic strategies must carefully consider these directing effects to achieve the desired isomer. For example, the synthesis of related triazene (B1217601) derivatives has been achieved through controlled coupling reactions at specific positions on a pyridine precursor. nih.gov Advanced methods, such as stepwise palladium-catalyzed cross-coupling reactions, allow for the precise and sequential introduction of different groups at defined positions, enabling the construction of complex, polysubstituted pyridine analogs with full regiochemical control. nih.gov

Table 7.4.1: Regioselectivity in Reactions of the Pyridine Ring This table is interactive. You can sort and filter the data.

| Reaction Type | Preferred Position(s) | Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution | 3- and 5-positions | The nitrogen atom deactivates the 2-, 4-, and 6-positions via an inductive effect. |

| Nucleophilic Aromatic Substitution | 2-, 4-, and 6-positions | The nitrogen atom can stabilize the negative charge of the intermediate (Meisenheimer complex). |

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Techniques

The synthesis of heterocyclic compounds is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. springerprofessional.deresearchgate.net These technologies offer substantial advantages over traditional batch methods, including enhanced safety, improved reaction control, higher yields, and greater scalability. springerprofessional.de For a molecule like Morpholin-4-yl-pyridin-4-yl-acetonitrile, which belongs to the α-aminonitrile class, flow chemistry presents a compelling route for efficient and reproducible production.

The classical method for synthesizing α-aminonitriles is the Strecker reaction, a multi-component condensation that can be adapted to flow processes. mdpi.com Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, which is particularly beneficial for optimizing the synthesis of complex molecules. mdpi.com Automated platforms can integrate synthesis, purification, and analysis, significantly reducing manual intervention and accelerating the discovery of novel derivatives. researchgate.netbohrium.com For instance, a hypothetical flow synthesis setup could telescope the key reaction steps, minimizing the isolation of intermediates and reducing waste. uc.ptnih.gov

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for this compound

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Limited, requires process redesign | Easily scalable by extending run time |

| Safety | Handling of toxic reagents in bulk | Contained system, smaller reagent volumes |

| Reproducibility | Operator-dependent | High, machine-controlled |

| Process Control | Limited control over exotherms | Superior heat and mass transfer |

| Purification | Offline, often requires chromatography | In-line purification modules possible durham.ac.uk |

The integration of machine learning algorithms with automated flow synthesizers could further optimize the production of this compound and its analogs, enabling high-throughput screening of reaction conditions to maximize yield and purity. researchgate.net

Application in Supramolecular Chemistry and Self-Assembly

The molecular architecture of this compound makes it an interesting candidate for supramolecular chemistry. The pyridine (B92270) ring, a well-known component in coordination-driven self-assembly, can act as a ligand for transition metals, forming discrete molecular assemblies like macrocycles or cages. oup.comnih.gov The nitrogen atom of the pyridine is a potent coordination site, enabling the formation of predictable and stable metallo-supramolecular structures. nih.gov

Furthermore, the compound can participate in various non-covalent interactions, such as hydrogen bonding (via potential interactions with the morpholine (B109124) oxygen), π-π stacking (between pyridine rings), and dipole-dipole interactions, which are the driving forces for self-assembly. mdpi.comnih.gov By modifying the core structure—for instance, by introducing additional functional groups—researchers could tune these interactions to guide the assembly of molecules into well-defined one-, two-, or three-dimensional networks. acs.org Such self-assembled materials could find applications in areas like molecular sensing, catalysis, or the development of novel functional materials. chemrxiv.org The study of how this molecule organizes on surfaces, potentially induced by metal atoms, could also lead to new nanostructures. researchgate.net

Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly

| Interaction Type | Participating Moiety | Potential Role in Assembly |

| Coordination Bonding | Pyridine Nitrogen | Ligand for metal ions (e.g., Pd(II), Cd(II), Zn(II)) to form metallacycles or coordination polymers. oup.comresearchgate.net |

| Hydrogen Bonding | Morpholine Oxygen (acceptor) | Formation of extended networks with suitable hydrogen bond donors. |

| π-π Stacking | Pyridine Ring | Intermolecular stacking to form columnar or layered structures. mdpi.com |

| Dipole-Dipole | Nitrile Group | Alignment of molecules to create ordered domains. |

| C-H···π Interactions | C-H bonds and Pyridine Ring | Directional forces contributing to the stability of the crystal packing. mdpi.com |

Advanced Spectroscopic and Imaging Techniques for Novel Derivatives

The characterization of this compound and any newly synthesized derivatives would rely on a suite of advanced spectroscopic and imaging techniques.

Nuclear Magnetic Resonance (NMR): While standard 1D ¹H and ¹³C NMR provide basic structural confirmation, advanced 2D techniques like COSY, HSQC, and HMBC would be crucial for unambiguously assigning signals for more complex derivatives. The nitrile carbon typically appears in the 115–120 ppm region in ¹³C NMR spectra. libretexts.org

Infrared (IR) Spectroscopy: The C≡N triple bond stretch of the nitrile group provides a sharp and intense absorption band around 2220-2260 cm⁻¹, a distinctive feature for characterization. spectroscopyonline.comnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Tandem MS (MS/MS) would help elucidate the fragmentation patterns of novel derivatives, aiding in their structural identification.

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive proof of the three-dimensional molecular structure and reveal detailed information about intermolecular interactions and crystal packing, which is vital for understanding its potential in supramolecular chemistry.

Computational Studies: Density Functional Theory (DFT) calculations can complement experimental data by predicting spectroscopic properties, electronic structure, and the stability of different conformations or supramolecular assemblies. mdpi.comnih.gov

These advanced analytical methods are indispensable for correlating the structure of new derivatives with their chemical properties and potential functions.

Potential for Interdisciplinary Research Collaborations in Chemical Sciences

The versatile structure of this compound opens doors for numerous interdisciplinary collaborations. The morpholine moiety is a privileged scaffold in medicinal chemistry, found in many biologically active compounds. researchgate.net This suggests a strong potential for collaboration between synthetic organic chemists and researchers in medicinal chemistry and pharmacology to synthesize and screen a library of derivatives for potential therapeutic activity.

Collaborations with materials scientists could explore the self-assembly properties of the compound and its derivatives to create novel materials with tailored electronic, optical, or porous properties. researchgate.net Furthermore, its integration into automated synthesis systems provides a platform for collaboration with chemical engineers and computer scientists to develop more sophisticated and intelligent systems for chemical discovery and process optimization. uc.pt The development of such integrated platforms could accelerate the pace of innovation across the chemical sciences.

Q & A

Q. What are the optimal synthetic routes and catalytic conditions for synthesizing Morpholin-4-yl-pyridin-4-yl-acetonitrile?

The synthesis typically involves coupling morpholine derivatives with pyridinyl-acetonitrile precursors. Transition metal catalysts (e.g., palladium or copper) are critical for facilitating C–N bond formation . A stepwise approach includes:

- Step 1 : React morpholine with α-haloacetonitrile derivatives under inert conditions.

- Step 2 : Introduce the pyridin-4-yl group via nucleophilic substitution or cross-coupling reactions.

- Catalyst Optimization : Screen palladium/copper catalysts (e.g., Pd(OAc)₂, CuI) with ligands (e.g., BINAP) to enhance yield .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for isolation .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes, as nitriles may release hazardous vapors during reactions .

- First Aid : Immediate rinsing with water for skin/eye contact; avoid inducing vomiting if ingested .

- Storage : In airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Q. Which analytical techniques are recommended for characterizing this compound?

| Technique | Parameters | Purpose |

|---|---|---|

| NMR | ¹H (400 MHz), ¹³C (100 MHz) in CDCl₃ | Confirm molecular structure and purity . |

| HPLC | C18 column, acetonitrile/water (70:30), UV detection (254 nm) | Quantify purity (>95%) and detect impurities . |

| FT-IR | KBr pellet, 4000–400 cm⁻¹ | Identify functional groups (C≡N stretch ~2240 cm⁻¹) . |

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

- X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for refinement, especially with high-resolution data .

- Twinned Data : Apply SHELXL’s twin refinement tools to resolve overlapping peaks in low-symmetry crystals .

- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm bond angles/distances .

Q. What computational strategies predict the compound’s reactivity in complex reaction environments?

- DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to model nitrile group reactivity .

- MD Simulations : Simulate solvation effects (e.g., in DMSO/water) to predict hydrolysis or nucleophilic attack pathways .

- Docking Studies : Map interactions with biological targets (e.g., enzymes) to guide pharmacological applications .

Q. How do substituent positions (morpholine vs. pyridine) influence bioactivity?

- SAR Studies : Synthesize analogs (e.g., pyridin-2-yl or pyridin-3-yl derivatives) and compare IC₅₀ values in enzyme assays .

- Electronic Effects : Use Hammett plots to correlate substituent σ values with activity trends .

- Crystallographic Analysis : Resolve binding modes (e.g., via protein co-crystallization) to identify critical H-bonding interactions .

Q. How can conflicting toxicity data from in vitro/in vivo studies be reconciled?

- Metabolite Profiling : Use LC-MS to identify toxic intermediates (e.g., cyanide release from nitrile hydrolysis) .

- Species-Specific Models : Compare rodent vs. human hepatocyte assays to assess metabolic divergence .

- Dose-Response Analysis : Apply Hill slope models to differentiate acute vs. chronic toxicity thresholds .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

- Chiral Catalysts : Screen Ru or Ir complexes for hydrogenation of prochiral intermediates .

- Chiral HPLC : Use Chiralpak AD-H column (hexane/isopropanol) to separate enantiomers and determine ee (%) .

- Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.